![molecular formula C7H5BrFN3 B1383894 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 2287281-67-6](/img/structure/B1383894.png)
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
“4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole” is a derivative of the 1,2,3-triazole family . The 1,2,3-triazole scaffold is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications . It is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . All five atoms are sp2-hybridized .
Synthesis Analysis
The synthesis of 1,2,3-triazoles and their derivatives has been extensively studied over the past 21 years . Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts, metal-free, and solvent- and catalyst-free neat syntheses .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole consists of three nitrogens and two carbons . One N atom is pyrrole kind, and the other two atoms are pyridine kind . Monocyclic 1,2,3-triazole, 1,2,3-triazolium salt, and benzotriazoles are primary classes of 1,2,3-triazoles .
Chemical Reactions Analysis
The chemical reactions of 1,2,3-triazoles are diverse and depend on the specific functional groups present in the molecule . The reaction conditions can have significant effects on regioselectivity .
Scientific Research Applications
Pharmaceutical Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical drugs. Its structural motif is found in compounds that exhibit a wide range of biological activities. For instance, similar structures are used in the preparation of kinase inhibitors like Abemaciclib, which are pivotal in the treatment of certain types of breast cancer .
Antimicrobial Agents
The triazole ring, a component of the compound, is known for its antimicrobial properties. Derivatives of this compound can be synthesized to create potent antimicrobial agents that could be effective against a broad spectrum of bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Antitumor Activity
Compounds containing the benzo[d][1,2,3]triazole moiety have been evaluated for their antitumor potential. They can be designed to target specific cancer cell lines, offering a pathway for the development of new anticancer drugs .
Chemical Synthesis
The compound is valuable in synthetic chemistry as a building block for constructing more complex molecules. Its reactivity allows for various substitutions and modifications, enabling the synthesis of a diverse array of chemical entities .
Future Directions
properties
IUPAC Name |
4-bromo-6-fluoro-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-6-3-4(9)2-5(8)7(6)10-11-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWVXUYIRCSQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)F)Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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